molecular formula C12H16BrN5O B4376177 4-bromo-1,3-dimethyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide

4-bromo-1,3-dimethyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B4376177
M. Wt: 326.19 g/mol
InChI Key: ATTHRPDRGCBKHG-UHFFFAOYSA-N
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Description

4-Bromo-1,3-dimethyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of bromine, methyl groups, and a carboxamide group, making it a unique and versatile molecule in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1,3-dimethyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common approach is the reaction of 1,3,5-trimethyl-1H-pyrazol-4-amine with 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane or dimethylformamide (DMF) is common.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate or bromine oxide.

  • Reduction: The carboxamide group can be reduced to an amine.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used, often in the presence of a base.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) are used, typically in polar aprotic solvents.

Major Products Formed:

  • Oxidation: Bromate or bromine oxide derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Hydroxyl or amino derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

  • Medicine: It has potential antileishmanial and antimalarial properties, making it a candidate for drug development.

  • Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 4-bromo-1,3-dimethyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The bromine atom and the carboxamide group play crucial roles in binding to enzymes or receptors, leading to the inhibition of biological processes. The exact pathways and targets depend on the specific application, but common mechanisms include enzyme inhibition, receptor binding, and modulation of signaling pathways.

Comparison with Similar Compounds

  • 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxamide: Lacks the trimethyl-1H-pyrazol-4-yl group.

  • 1,3,5-Trimethyl-1H-pyrazol-4-amine: Lacks the bromine and carboxamide groups.

  • 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid: Lacks the amine group.

Uniqueness: 4-Bromo-1,3-dimethyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide is unique due to its combination of bromine, methyl groups, and carboxamide functionalities, which provide it with distinct chemical and biological properties compared to its similar compounds.

Properties

IUPAC Name

4-bromo-2,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN5O/c1-6-9(13)11(18(5)15-6)12(19)14-10-7(2)16-17(4)8(10)3/h1-5H3,(H,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTHRPDRGCBKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)NC(=O)C2=C(C(=NN2C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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